Technical Profile: 2-(4-Formyl-1H-imidazol-1-yl)acetic Acid
Technical Profile: 2-(4-Formyl-1H-imidazol-1-yl)acetic Acid
This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, synthetic rigor, and practical utility over generic descriptions.
CAS: 1303968-26-4 Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol IUPAC: 2-(4-formylimidazol-1-yl)acetic acid[1][2][3]
Executive Summary
2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a high-value bifunctional heterocyclic building block.[3] Distinguished by the presence of a reactive aldehyde at the C4 position and a carboxylic acid tail at N1, it serves as a rigid, polar scaffold for fragment-based drug discovery (FBDD). Unlike simple imidazole linkers, the C4-formyl group enables orthogonal functionalization—allowing the simultaneous introduction of pharmacophores via reductive amination or Knoevenagel condensation while maintaining a handle for peptide coupling or surface immobilization.
This guide outlines the critical synthetic pathways, regiochemical challenges, and reactivity profiles necessary to utilize this compound effectively in the synthesis of bioactive peptidomimetics and heterocyclic libraries.
Synthetic Architecture & Regiochemistry
The synthesis of CAS 1303968-26-4 hinges on the regioselective
The Regioselectivity Challenge
4(5)-Imidazolecarboxaldehyde exists in tautomeric equilibrium. Upon deprotonation, the resulting imidazolide anion can be alkylated at either nitrogen.[4]
-
1,4-Isomer (Target): Alkylation occurs at the nitrogen distal to the formyl group. This is thermodynamically favored due to reduced steric repulsion and electronic stabilization by the electron-withdrawing formyl group.
-
1,5-Isomer (Impurity): Alkylation occurs at the nitrogen proximal to the formyl group.
Optimized Synthetic Protocol
The following protocol maximizes the 1,4-regioisomer ratio using a thermodynamic control strategy.
Step 1:
-
Reagents: 4(5)-Imidazolecarboxaldehyde, Ethyl bromoacetate (or tert-butyl bromoacetate), Potassium Carbonate (
). -
Solvent: DMF or Acetonitrile (anhydrous).
-
Conditions: 60°C, 12–18 hours.[10]
-
Mechanism: The base generates the imidazolide anion. The electron-withdrawing nature of the formyl group makes the N1 (distal) position more nucleophilic and less sterically hindered than N3, favoring the 1,4-product (Ethyl 2-(4-formyl-1H-imidazol-1-yl)acetate).
Step 2: Hydrolysis
-
Reagents: LiOH or HCl (aq).
-
Conditions: Room temperature (LiOH) or Reflux (HCl).
-
Purification: The acid form often precipitates at its isoelectric point (pH ~3–4), allowing filtration without chromatography.
Visualizing the Pathway
The following diagram illustrates the tautomeric equilibrium and the divergence into regioisomers.
Caption: Synthesis of CAS 1303968-26-4 via regioselective alkylation favors the 1,4-substitution pattern.
Experimental Protocols
Protocol A: Synthesis of the Ethyl Ester Intermediate
Note: Using the ester intermediate allows for easier purification (silica chromatography) before the final hydrolysis.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reactants: Charge the flask with 4(5)-imidazolecarboxaldehyde (1.0 eq, 10 mmol) and anhydrous DMF (30 mL). Add
(1.5 eq, 15 mmol). -
Addition: Cool to 0°C. Add ethyl bromoacetate (1.1 eq, 11 mmol) dropwise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (5% MeOH in DCM). The 1,4-isomer typically runs slightly lower than the 1,5-isomer due to higher polarity.
-
Workup: Dilute with EtOAc (100 mL), wash with water (3x) and brine. Dry over
.[11] -
Purification: Flash column chromatography (DCM:MeOH gradient). Isolate the major isomer.
Protocol B: Hydrolysis to Free Acid (CAS 1303968-26-4)
-
Hydrolysis: Dissolve the purified ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH 3.5–4.0. The product, 2-(4-Formyl-1H-imidazol-1-yl)acetic acid , will precipitate as a white solid.
-
Drying: Filter and dry under high vacuum.
Reactivity Profile & Applications
This compound is a "linchpin" scaffold. Its value lies in the orthogonal reactivity of its two functional handles.
| Functional Group | Reactivity Mode | Application Context |
| C4-Formyl (Aldehyde) | Reductive Amination | Creation of secondary amine libraries; attachment of solubilizing tails. |
| Knoevenagel Condensation | Synthesis of conjugated systems or fluorescent probes. | |
| Oxidation | Conversion to dicarboxylic acid for MOF (Metal-Organic Framework) linkers. | |
| N1-Acetic Acid | Amide Coupling | Attachment to peptide backbones or resin solid supports. |
| Esterification | Prodrug formation or protection strategies. |
Decision Logic: Which Handle First?
When using this scaffold, the order of operations is critical to prevent side reactions (e.g., self-polymerization).
-
Path A (Amide First): If coupling the acid to an amine, protect the aldehyde (as an acetal) or ensure the amine partner does not react with the aldehyde under coupling conditions (e.g., using HATU/DIPEA).
-
Path B (Aldehyde First): Perform reductive amination first. The carboxylic acid is generally tolerated during borohydride reductions (
), though ester protection is safer.
Caption: Orthogonal reactivity map for CAS 1303968-26-4 enabling diverse library synthesis.
Quality Control & Characterization
To ensure the integrity of the 1,4-isomer, specific NMR signatures must be verified.
-
¹H NMR (DMSO-d₆):
-
Aldehyde (-CHO): Distinct singlet at ~9.6–9.8 ppm.
-
Imidazole C2-H: Singlet at ~7.8–8.0 ppm.
-
Imidazole C5-H: Singlet at ~7.5–7.7 ppm.
-
N-CH₂: Singlet at ~4.8–5.0 ppm.
-
Differentiation: In the 1,5-isomer, the C2-H and C4-H signals often show different splitting or shifts due to the proximity of the N-substituent to the formyl group. NOE (Nuclear Overhauser Effect) experiments are definitive: Irradiation of the N-CH₂ signal should show enhancement of the C5-H (adjacent) but not the formyl proton in the 1,4-isomer.
-
References
-
General Synthesis of Imidazol-1-yl-acetic acids: Singh, S. K., et al. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[6][7][8][9] Beilstein Journal of Organic Chemistry, 2008, 4, No.[7] 42. Link
- Relevance: Establishes the baseline protocol for alkylating imidazoles with chloro/bromoacet
-
Regioselectivity in Imidazole Alkylation: Aliabad, J. M., et al. "Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride." Asian Journal of Green Chemistry, 2019, 3, 483-491.[12] Link
- Relevance: Discusses thermodynamic control in N-alkyl
-
Indazole/Imidazole Regiochemistry Insights: Lussier, J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2024. Link
- Relevance: Provides mechanistic parallels for distinguishing N1 vs N2/N3 alkylation in azoles using steric and electronic arguments.
-
Catalog Verification: BLD Pharm Product Entry for CAS 1303968-26-4. Link
- Relevance: Confirms commercial availability and salt forms (HCl).
Sources
- 1. molcore.com [molcore.com]
- 2. 149096-35-5|1-Propyl-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 11. sciforum.net [sciforum.net]
- 12. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
